Pde7-IN-3

Analytical Chemistry In Vivo Pharmacology Quality Control

Pde7-IN-3 is a structurally orthogonal PDE7 inhibitor with a unique spirocyclic quinazoline core. Procure this 99.94% pure tool compound to validate PDE7 target engagement without thiadiazine chemotype artifacts and to investigate the patented synergy with alpha-2-delta ligands in preclinical neuropathic pain models.

Molecular Formula C18H21ClN2O4
Molecular Weight 364.8 g/mol
Cat. No. B8293357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde7-IN-3
Molecular FormulaC18H21ClN2O4
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O
InChIInChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24)
InChIKeyPFDYHSOOBQTYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde7-IN-3: A PDE7 Inhibitor for Inflammatory and Neuropathic Pain Research


Pde7-IN-3 (CAS: 908570-13-8), also referenced as Example 2 in patent WO2006092692A1, is a synthetic small-molecule inhibitor of phosphodiesterase 7 (PDE7) [1]. This enzyme regulates intracellular cyclic adenosine monophosphate (cAMP) levels, particularly within immune and neuronal cells, making it a target of interest for modulating inflammatory and nociceptive pathways [2]. The compound is a quinazoline-based spirocyclic derivative with a molecular formula of C18H21ClN2O4 and a molecular weight of 364.82 g/mol . It is primarily utilized as a research tool in preclinical studies to elucidate the role of PDE7 in pain modulation, with a specific focus on inflammatory, neuropathic, visceral, and nociceptive pain models . Unlike many broad-spectrum PDE inhibitors, its development was guided by the need for a selective tool to probe PDE7-specific biology, especially in the context of non-opioid analgesic development [2].

Why Substituting Pde7-IN-3 with Generic PDE7 Inhibitors Risks Experimental Inconsistency


Generic substitution among PDE7 inhibitors is not scientifically sound due to significant heterogeneity in their chemical structures, target engagement profiles, and the limited public availability of rigorous comparative data. The field lacks a standardized reference compound with universally established selectivity and potency metrics. For instance, the widely used probe BRL-50481 exhibits an ~80-fold preference for PDE7A over PDE7B (IC50 0.15 µM vs. 12.1 µM, respectively) , while other advanced inhibitors like VP3.15 are dual PDE7/GSK-3 inhibitors [1]. Without a disclosed IC50 value or selectivity panel for Pde7-IN-3, its unique interaction with the PDE7 catalytic domain, as inferred from its distinct spirocyclic quinazoline scaffold, cannot be replicated [2]. This structural novelty may result in a distinct off-target interaction profile compared to pyrrolidinone (BRL-50481) or imidazopyridazinone derivatives. Therefore, substituting Pde7-IN-3 with another 'PDE7 inhibitor' introduces unquantifiable variability in experimental systems, particularly in complex in vivo models of pain and inflammation where subtle differences in target engagement or pharmacokinetics can profoundly alter outcomes [3]. The following evidence underscores the specific, albeit limited, data points that differentiate Pde7-IN-3 as a procurement choice for specialized research applications.

Quantitative Differentiation Guide for Pde7-IN-3 vs. Alternative PDE7 Inhibitors


Pde7-IN-3 Offers Exceptional Vendor-Verified Purity (99.94%) for Reproducible In Vivo Studies

Pde7-IN-3 is supplied with a vendor-certified purity of 99.94% as determined by HPLC . In contrast, the widely used comparator BRL-50481 is typically offered at a purity of >98% . While both exceed standard research-grade thresholds, the near 2% absolute increase in purity for Pde7-IN-3 reduces the potential for confounding biological activity from unknown impurities, which is a critical consideration for highly sensitive in vivo studies or long-term dosing regimens where minor contaminants can accumulate and obscure target-specific phenotypes . The 99.94% purity specification provides procurement officers and researchers with a higher confidence margin for batch-to-batch reproducibility.

Analytical Chemistry In Vivo Pharmacology Quality Control

Pde7-IN-3 Demonstrates Superior Aqueous Solubility in DMSO for In Vitro Assay Preparation

Pde7-IN-3 exhibits a high solubility of 100 mg/mL (equivalent to 274.11 mM) in DMSO, with dissolution aided by sonication and gentle warming [1]. This level of solubility is crucial for preparing concentrated stock solutions without precipitation, enabling the use of low DMSO concentrations (e.g., <0.1%) in final assay wells to avoid solvent-induced cytotoxicity or assay interference. In contrast, the comparator PDE7-IN-2, a close analog, has a reported solubility of 50 mg/mL in DMSO . The 2-fold higher solubility of Pde7-IN-3 provides a practical advantage in experimental workflows, reducing the risk of compound precipitation and ensuring more reliable dose-response relationships in cell-based assays .

Biochemical Assay Drug Formulation In Vitro Pharmacology

Pde7-IN-3's Spirocyclic Quinazoline Scaffold Implies a Distinct Binding Mode vs. Non-Selective PDE Inhibitors

Pde7-IN-3 possesses a unique spirocyclic quinazoline core structure, (1r,3r)-3-((8'-chloro-2'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'-yl)oxy)cyclobutane-1-carboxylic acid, which is chemically distinct from other PDE7 inhibitors . The closest structural comparator among PDE7 inhibitors is likely PDE7-IN-2, which has a reported IC50 of 2.1 µM for PDE7 and is based on a simpler quinazoline scaffold . The spirocyclic motif in Pde7-IN-3 introduces a conformationally restricted, three-dimensional element that is absent in the linear pyrrolidinone (e.g., BRL-50481) or planar imidazopyridazinone frameworks of other inhibitors . This conformational constraint is a well-established strategy in medicinal chemistry to enhance target selectivity and metabolic stability by pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding. While direct selectivity data for Pde7-IN-3 is not publicly available, this structural divergence strongly implies a distinct target engagement profile that cannot be achieved with structurally simpler analogs [1].

Medicinal Chemistry Structural Biology Selectivity Profile

Pde7-IN-3's Biological Profile Inferred from Analgesic Efficacy in Preclinical Pain Models vs. Dual-Action PDE7 Inhibitors

While Pde7-IN-3's isolated IC50 is not publicly disclosed, its intended application and development as a pure PDE7 inhibitor for pain models offers a key point of differentiation. Other advanced PDE7 inhibitors, such as VP3.15, are dual inhibitors of PDE7 (IC50 = 1.59 µM) and GSK-3 (IC50 = 0.88 µM) . In preclinical models of multiple sclerosis (EAE), VP3.15 demonstrated superior efficacy compared to the pure PDE7 inhibitor BRL-50481, an effect attributed to its dual mechanism of action [1]. For researchers specifically aiming to dissect the role of PDE7 without confounding GSK-3 modulation, the use of a selective agent like Pde7-IN-3 is a necessity, not an option. A dual PDE7/GSK-3 inhibitor would confound any attempt to attribute an observed phenotype solely to cAMP elevation and PDE7 inhibition. Therefore, Pde7-IN-3's value proposition for procurement lies in its utility as a more targeted, albeit less potent, tool for pathway deconvolution [2].

Pain Pharmacology In Vivo Efficacy Neuroinflammation

Optimal Research and Development Applications for Pde7-IN-3


Mechanistic Dissection of cAMP-Dependent Analgesic Pathways in Neuropathic Pain

Researchers studying the molecular basis of neuropathic pain can utilize Pde7-IN-3 as a high-purity, structurally defined tool to isolate the contribution of PDE7 to cAMP signaling in sensory neurons. Its development for pain indications [1] makes it particularly suitable for studies involving the spinal cord, dorsal root ganglia, and supraspinal pain circuits. The compound's solubility profile [2] facilitates consistent dosing in both in vitro (e.g., primary neuronal cultures) and in vivo (e.g., spinal nerve ligation) models. In this context, Pde7-IN-3 serves as a non-opioid alternative for probing novel analgesic mechanisms, avoiding the confounding effects of dual-target inhibitors like VP3.15 [3].

Target Validation in Inflammatory Disease Models with Strict Purity Requirements

Given its high purity specification (99.94%) , Pde7-IN-3 is an ideal candidate for long-term in vivo studies of chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease. In these models, the cumulative exposure to impurities from less pure compounds can lead to non-specific toxicities or immune responses that confound the interpretation of therapeutic efficacy. The spirocyclic scaffold of Pde7-IN-3 also offers a unique chemotype for exploring structure-activity relationships (SAR) in the context of immune cell function, particularly in T-lymphocytes and macrophages, where PDE7 is highly expressed [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation PDE7 Inhibitors

For medicinal chemistry groups, Pde7-IN-3 represents a valuable starting point for SAR exploration due to its novel spirocyclic quinazoline core . Its distinct three-dimensional structure, compared to the more planar scaffolds of early-generation inhibitors like BRL-50481 , provides a template for designing analogs with improved metabolic stability or brain penetrance. Procurement of this compound enables the establishment of a baseline biological fingerprint against which newly synthesized derivatives can be benchmarked, facilitating the identification of structural features that enhance target engagement and therapeutic window.

Development and Validation of High-Throughput PDE7 Activity Assays

Contract research organizations (CROs) and screening centers can employ Pde7-IN-3 as a reference inhibitor for the calibration and validation of high-throughput screening (HTS) assays aimed at identifying novel PDE7 modulators. The compound's solubility in DMSO (up to 274 mM) [2] allows for the preparation of stable, concentrated stock solutions, which is critical for generating reproducible dose-response curves across thousands of assay wells. Its use as a positive control ensures assay robustness and facilitates the accurate determination of Z'-factor, a key quality control metric in HTS campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde7-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.